Introduction: The Strategic Value of Fluorinated Oximes in Modern Synthesis
Introduction: The Strategic Value of Fluorinated Oximes in Modern Synthesis
An In-Depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde Oxime (CAS 886762-52-3)
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Fluoro-3-methoxybenzaldehyde oxime (CAS 886762-52-3) emerges as a valuable intermediate, combining the versatile reactivity of the oxime functional group with the advantageous physicochemical properties imparted by its fluorinated and methoxylated aromatic ring.
This guide provides an in-depth technical overview of 4-Fluoro-3-methoxybenzaldehyde oxime, tailored for researchers, medicinal chemists, and drug development professionals. We will explore its core properties, a robust synthetic protocol, expected analytical characteristics, and its potential as a strategic building block for creating novel chemical entities.
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. While detailed experimental data for 4-Fluoro-3-methoxybenzaldehyde oxime is not extensively published, we can consolidate its known identifiers and infer key characteristics. The properties of its direct precursor, 4-Fluoro-3-methoxybenzaldehyde, are well-documented and essential for planning its synthesis and handling.
Table 1: Core Identifiers for 4-Fluoro-3-methoxybenzaldehyde Oxime
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 886762-52-3 | [2][3][4] |
| Molecular Formula | C₈H₈FNO₂ | [2][4][] |
| Molecular Weight | 169.15 g/mol | [2][] |
| IUPAC Name | (E)-N-(4-fluoro-3-methoxybenzylidene)hydroxylamine | N/A |
| Synonyms | 4-Fluoro-3-methoxybenzaldoxime |[2] |
Table 2: Physicochemical Properties of the Precursor, 4-Fluoro-3-methoxybenzaldehyde
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 128495-46-5 | [6][7] |
| Molecular Formula | C₈H₇FO₂ | [6][7] |
| Molecular Weight | 154.14 g/mol | [6] |
| Appearance | White to pale cream solid/crystals | [7] |
| Melting Point | 58-62 °C | |
| SMILES | COC1=C(C=CC(=C1)C=O)F | [6] |
| InChI Key | NALVGTOMKSKFFV-UHFFFAOYSA-N |[6][7] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime is a straightforward and high-yielding oximation reaction, proceeding via the nucleophilic addition of hydroxylamine to the aldehyde carbonyl group. This is a foundational reaction in organic chemistry, valued for its reliability and mild conditions.[8]
Reaction Mechanism
The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-Fluoro-3-methoxybenzaldehyde. This is followed by proton transfer steps to form a carbinolamine intermediate, which then dehydrates to yield the final oxime product. The reaction is often mildly acid-catalyzed to facilitate the dehydration step.
Caption: General workflow for the synthesis of the target oxime.
Experimental Protocol: General Oximation Method
This protocol is a robust, field-proven method adaptable for the synthesis of various aryl oximes.[8]
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) in ethanol.
-
Hydroxylamine Solution : In a separate beaker, prepare an aqueous solution containing 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.5 equivalents of a mild base such as sodium acetate. The base is crucial to liberate the free hydroxylamine nucleophile.
-
Reaction Initiation : Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. A molar ratio of aldehyde to hydroxylamine hydrochloride to base of 1:1.5:2.5 is typically effective.[8]
-
Reaction Execution : Heat the mixture to reflux and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Work-up and Isolation : Upon completion, allow the reaction mixture to cool to ambient temperature. Pour the mixture into a beaker of cold deionized water to precipitate the oxime product.
-
Purification : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be dried under vacuum. For obtaining high-purity material, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.
Part 3: Spectroscopic Characterization (Expected)
Table 3: Predicted Spectroscopic Data for 4-Fluoro-3-methoxybenzaldehyde Oxime
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Aromatic Protons : Signals expected in the range of δ 7.0-8.0 ppm. The fluorine atom will induce coupling (J-coupling) with adjacent protons, leading to doublet of doublets or more complex splitting patterns. - Imine Proton (CH=N) : A characteristic singlet is expected around δ 8.0-8.5 ppm. - Oxime Proton (-NOH) : A broad singlet, often exchangeable with D₂O, is anticipated at δ 11.0-12.0 ppm. - Methoxy Protons (-OCH₃) : A sharp singlet at approximately δ 3.9 ppm. |
| ¹³C NMR | - Aromatic Carbons : Signals expected in the range of δ 110-160 ppm. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. - Imine Carbon (C=N) : A signal in the downfield region, typically around δ 145-155 ppm. - Methoxy Carbon (-OCH₃) : A signal around δ 55-60 ppm. |
| IR (Infrared) Spectroscopy | - O-H Stretch : A broad absorption band in the region of 3100-3600 cm⁻¹ corresponding to the oxime hydroxyl group. - C=N Stretch : A medium intensity absorption band around 1620-1680 cm⁻¹ for the imine bond. - C-O Stretch : Strong absorptions for the aryl ether linkage around 1200-1280 cm⁻¹. - C-F Stretch : A strong, characteristic absorption band in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry (MS) | The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to its molecular weight of 169.15 g/mol . |
Part 4: Reactivity and Applications in Drug Development
The true value of 4-Fluoro-3-methoxybenzaldehyde oxime lies in its potential as a versatile synthetic intermediate. Oximes are not merely stable end-products; they are synthetic hubs for accessing a wide range of other functional groups and heterocyclic systems.[10]
-
Scaffold for Library Synthesis : The oxime can be readily alkylated or acylated at the oxygen atom to generate libraries of oxime ethers and esters, diversifying the molecular scaffold.
-
Beckmann Rearrangement : Under acidic conditions, the oxime can undergo the Beckmann rearrangement to yield the corresponding amide, a critical functional group in many pharmaceuticals.
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Reduction to Amines : The oxime can be reduced to the corresponding primary amine, providing an entry point to a vast array of subsequent chemical transformations.
-
Cycloaddition Reactions : Oximes can participate in various cycloaddition reactions to form complex heterocyclic structures, which are privileged motifs in medicinal chemistry.
The presence of the 4-fluoro and 3-methoxy substituents provides medicinal chemists with built-in tools to fine-tune pharmacokinetic properties. The fluorine atom can block metabolic oxidation at the para-position, while the methoxy group can serve as a hydrogen bond acceptor and influence solubility and receptor interactions.[1]
Caption: Potential synthetic pathways from the target oxime.
Part 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-methoxybenzaldehyde oxime is not widely available, prudent safety protocols should be established based on the known hazards of its precursor and general best practices for handling chemical reagents. The precursor, 4-Fluoro-3-methoxybenzaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles conforming to EN 166 standards, nitrile protective gloves, and a lab coat.[12]
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.[11][13]
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[11][12]
-
Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
-
Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[12]
-
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Fluoro-3-methoxybenzaldehyde oxime stands as a strategically designed chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its preparation is straightforward from a commercially available precursor, and its structure offers a trifecta of synthetic utility: the reactive oxime handle, a metabolically robust C-F bond, and a methoxy group for modulating electronic and steric properties. By leveraging the principles and protocols outlined in this guide, scientists can effectively utilize this compound as a key building block in the rational design and synthesis of novel, high-value molecules for a range of scientific applications.
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ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
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